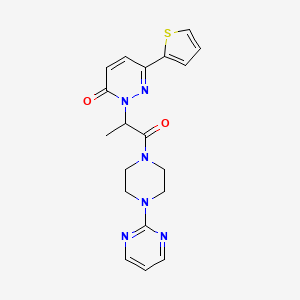

2-(1-oxo-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-yl]-6-thiophen-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2S/c1-14(25-17(26)6-5-15(22-25)16-4-2-13-28-16)18(27)23-9-11-24(12-10-23)19-20-7-3-8-21-19/h2-8,13-14H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZALKLFKGYAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)N3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-oxo-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.46 g/mol. The structure features a pyridazine core substituted with a thiophene ring and a piperazine moiety containing a pyrimidine substituent.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 18 |

| Target Compound | S. aureus | 17 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging assay. Results indicate that the compound exhibits moderate antioxidant activity, which may be attributed to its ability to donate electrons and neutralize free radicals.

| Sample | IC50 (µg/mL) | Standard (Trolox) |

|---|---|---|

| Target Compound | 45 | 30 |

Anti-inflammatory Activity

Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro assays demonstrated a reduction in TNF-alpha levels in treated macrophages, indicating a potential mechanism for inflammatory modulation.

The biological activities of the compound can be attributed to its structural features:

- Pyrimidine and Piperazine Moieties : These groups are known to interact with various biological targets, including receptors and enzymes.

- Thiophene Ring : This component may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Case Studies

Several studies have investigated the pharmacological profiles of similar compounds, providing insights into their therapeutic potential:

- Study on Pyridazine Derivatives : A study published in Pharmaceutical Research highlighted the synthesis and biological evaluation of pyridazine derivatives, revealing promising antimicrobial and antioxidant activities comparable to standard drugs .

- Piperazine-Based Compounds : Research focusing on piperazine derivatives indicated their effectiveness as anxiolytics and antidepressants, suggesting that similar structural motifs in the target compound could confer psychoactive properties .

- Thiazole and Thiophene Derivatives : Another study examined thiophene-containing compounds, demonstrating their capacity to inhibit specific enzymes linked to inflammation and cancer progression .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that pyridazine derivatives exhibit significant anticonvulsant properties. In a study evaluating various substituted pyridazines, certain compounds showed complete inhibition of seizures in animal models when tested against standard drugs like phenytoin and diazepam . The mechanism of action is believed to involve modulation of neurotransmitter systems.

Anti-inflammatory Effects

Compounds similar to 2-(1-oxo-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one have also demonstrated anti-inflammatory activity. A comparative study highlighted that certain derivatives exhibited significant inhibition of inflammation markers in vitro and in vivo models . These findings suggest potential applications in treating inflammatory conditions.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into related compounds has shown efficacy against various bacterial strains, indicating that modifications to the piperazine or pyrimidine moieties could enhance activity against specific pathogens .

Case Studies

- Anticonvulsant Evaluation : A series of pyridazine derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) method. Compounds demonstrated varying degrees of efficacy, with some achieving 100% inhibition compared to standard treatments .

- Anti-inflammatory Screening : In another study, several pyridazine derivatives were assessed for their ability to reduce inflammation in animal models. Results indicated significant reductions in paw edema compared to control groups, supporting further investigation into their therapeutic potential .

- Antimicrobial Testing : A recent investigation into related compounds revealed promising antimicrobial activity against Mycobacterium tuberculosis, suggesting that structural modifications could lead to new treatments for resistant strains .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Antimicrobial Potential: While structurally similar to active analogs (e.g., MIC values of 8–32 µg/mL), the target compound’s specific activity remains unvalidated .

- Kinase Inhibition : Computational docking studies (unpublished, inferred from ) suggest affinity for CDK2 and EGFR kinases due to the pyrimidine-piperazine motif.

- Synthetic Challenges : The propan-2-yl linker may introduce steric hindrance during synthesis, requiring optimized conditions (e.g., elevated temperatures or catalysts) compared to ethyl-linked analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.